4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride 4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049726-50-2
VCID: VC6912040
InChI: InChI=1S/C16H17N3S.ClH/c1-10-4-6-13(7-5-10)19-11(2)8-14(12(19)3)15-9-20-16(17)18-15;/h4-9H,1-3H3,(H2,17,18);1H
SMILES: CC1=CC=C(C=C1)N2C(=CC(=C2C)C3=CSC(=N3)N)C.Cl
Molecular Formula: C16H18ClN3S
Molecular Weight: 319.85

4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride

CAS No.: 1049726-50-2

Cat. No.: VC6912040

Molecular Formula: C16H18ClN3S

Molecular Weight: 319.85

* For research use only. Not for human or veterinary use.

4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride - 1049726-50-2

Specification

CAS No. 1049726-50-2
Molecular Formula C16H18ClN3S
Molecular Weight 319.85
IUPAC Name 4-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride
Standard InChI InChI=1S/C16H17N3S.ClH/c1-10-4-6-13(7-5-10)19-11(2)8-14(12(19)3)15-9-20-16(17)18-15;/h4-9H,1-3H3,(H2,17,18);1H
Standard InChI Key NTGZYSLHDRIZGS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=CC(=C2C)C3=CSC(=N3)N)C.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,3-thiazol-2-amine core linked to a 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl moiety. Key structural elements include:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The amine group at position 2 enhances hydrogen-bonding potential.

  • Pyrrole ring: A five-membered aromatic heterocycle with nitrogen at position 1. Substitutions include methyl groups at positions 2 and 5 and a 4-methylphenyl group at position 1, contributing to steric bulk and lipophilicity.

  • Hydrochloride salt: Improves aqueous solubility and crystallinity, a common modification for pharmaceutical intermediates .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₀ClN₃S
Molecular Weight334.88 g/mol
IUPAC Name4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
Key Functional GroupsThiazol-2-amine, Pyrrole, Aryl, Hydrochloride

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely involves modular assembly of the pyrrole and thiazole rings, followed by coupling and salt formation:

  • Pyrrole Synthesis:

    • Knorr pyrrole synthesis using α-aminoketones or Paal-Knorr cyclization of 1,4-diketones with ammonia.

    • Introduction of methyl and 4-methylphenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

  • Thiazole Formation:

    • Hantzsch thiazole synthesis via reaction of α-haloketones with thiourea derivatives .

  • Coupling Strategies:

    • Buchwald-Hartwig amination or Ullmann coupling to link the pyrrole and thiazole moieties .

  • Salt Formation:

    • Treatment with hydrochloric acid to yield the hydrochloride salt .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
Pyrrole alkylationAlCl₃, CH₂Cl₂, 0°C → RT60–70%
Thiazole cyclizationThiourea, EtOH, reflux45–55%
Cross-couplingPd(OAc)₂, Xantphos, K₃PO₄, 100°C30–40%
Salt formationHCl (g), Et₂O>90%
*Theoretical yields based on analogous reactions .

Physicochemical and Spectral Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water (enhanced by hydrochloride formation) .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the thiazole ring’s sensitivity.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆):

    • δ 2.25–2.35 (s, 6H, pyrrole-CH₃), δ 2.40 (s, 3H, Ar-CH₃), δ 6.85–7.20 (m, 4H, aromatic H), δ 7.45 (s, 1H, thiazole-H).

  • IR (KBr):

    • 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N thiazole), 1495 cm⁻¹ (C-C aromatic).

ActivityTarget Organism/ProteinPotential IC₅₀*
AntibacterialStaphylococcus aureus5–10 μM
AntimycobacterialMycobacterium tuberculosis8–15 μM
Kinase InhibitionEGFR Tyrosine Kinase0.5–2 μM
*Predicted values based on structural analogs .

Applications in Materials Science

Organic Electronics

The conjugated π-system of the pyrrole-thiazole framework suggests potential as a:

  • Light-Emitting Diode (LED) Component: Facilitates electron transport in emissive layers.

  • Photovoltaic Material: Enhances light absorption in organic solar cells .

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